Norisoboldine

描述

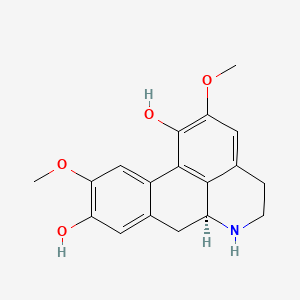

Structure

3D Structure

属性

CAS 编号 |

23599-69-1 |

|---|---|

分子式 |

C18H19NO4 |

分子量 |

313.3 g/mol |

IUPAC 名称 |

2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |

InChI 键 |

HORZNQYQXBFWNZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

手性 SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

规范 SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

熔点 |

190 - 192 °C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Norisoboldine Alkaloid

Abstract: this compound is a prominent isoquinoline (B145761) alkaloid primarily isolated from the dried root of Lindera aggregata. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anti-arthritic effects. This document provides a comprehensive technical overview of the core physicochemical properties of this compound, details its known mechanisms of action through various signaling pathways, and outlines the experimental methodologies used for its characterization and bioactivity assessment. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity. These properties have been determined using various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Structure | (See Figure 1) | [1] |

| Molecular Formula | C₁₈H₁₉NO₄ | [2][3][4][5] |

| Molecular Weight | 313.35 g/mol | [2][4][5] |

| CAS Number | 23599-69-1 | [4][5][6] |

| IUPAC Name | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [3][7][8] |

| Synonyms | (+)-Laurelliptine, Laurelliptin | [5][9] |

| Appearance | Solid | [7] |

| Predicted XlogP | 2.3 | [3] |

| Storage Conditions | -20°C, protected from light | [5][7][10] |

Figure 1: Chemical Structure of this compound.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | ≥54.6 mg/mL | [7] |

| Ethanol (EtOH) | ≥52.3 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | ≥31.3 mg/mL | [7] |

Note: Despite its aqueous solubility, this compound exhibits poor oral bioavailability, which has led to the development of novel delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its therapeutic efficacy.[11][12]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques.

Table 3: Key Spectroscopic and Analytical Data References

| Technique | Application | References |

| NMR Spectroscopy (¹H & ¹³C) | Structural confirmation and elucidation of metabolites. | [13][14][15] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | [3][7][13] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and isolation. | [5][13] |

| UV-Vis Spectroscopy | Characterization of metabolites. | [13] |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Characterization of phospholipid complexes. | [11] |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of formulations. | [11] |

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, which underlies its therapeutic potential in various diseases, particularly those with an inflammatory or immunological basis.[16][17]

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[18][19] This interaction is central to its immunomodulatory effects. Upon binding, this compound initiates the nuclear translocation of AhR, which then dimerizes with the ARNT protein. This complex binds to Xenobiotic Response Elements (XREs) in the DNA, upregulating target genes like CYP1A1.[20] This pathway is critical for its ability to induce the differentiation of regulatory T cells (Treg cells) in the intestine, thereby attenuating systemic inflammation in conditions like rheumatoid arthritis.[18] Furthermore, this compound promotes the formation of an AhR-NF-κB-p65 complex, which inhibits the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[20]

MAPK Signaling Pathway

This compound demonstrates significant anti-inflammatory activity by inhibiting macrophage activation. It substantially reduces the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by inhibiting the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[21] Notably, this mechanism is independent of NF-κB activation in this context.[4][21]

Notch1 and NFAT Signaling

This compound also interferes with other critical cellular processes:

-

Notch1 Pathway: It inhibits synovial angiogenesis, a key process in rheumatoid arthritis pathology, by moderating the Notch1 pathway. It is proposed that this compound binds to the Notch1 transcription complex, promoting its activation, which in turn inhibits the endothelial tip cell phenotype required for new blood vessel formation.[22]

-

NFAT Pathway: In T-cells, this compound inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT). It prevents the dephosphorylation of NFAT, which is required for its nuclear translocation and activity. This leads to suppressed expression of target genes like Interleukin-2 (IL-2), highlighting its potential for treating T-cell mediated disorders like atopic dermatitis.[23]

Experimental Protocols and Methodologies

General Workflow for Isolation and Characterization

The study of this compound begins with its extraction from natural sources, followed by rigorous purification and structural confirmation.

Key Experimental Methodologies

-

Determination of AhR Agonism:

-

Cell Culture: Murine macrophage-like RAW 264.7 cells or naïve T cells are cultured.[18][20]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Analysis:

-

Gene Expression: Upregulation of CYP1A1 mRNA is measured using real-time PCR (RT-PCR).[18]

-

Reporter Assay: A luciferase reporter gene under the control of an XRE promoter is used to quantify AhR transcriptional activity.[18]

-

Protein Analysis: Western blotting is used to detect the nuclear translocation of AhR and its dissociation from Hsp90. Co-immunoprecipitation assays confirm the formation of AhR-ARNT and AhR-NF-κB complexes.[20]

-

-

-

Macrophage Anti-inflammatory Assay:

-

Cell Culture and Stimulation: RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS (1 µg/mL).[21]

-

Cytokine Measurement:

-

NO production is measured in the culture supernatant using the Griess reagent.

-

TNF-α, IL-1β, and IL-6 levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]

-

-

MAPK Phosphorylation Analysis: Cell lysates are collected and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.[21]

-

-

In Vivo Collagen-Induced Arthritis (CIA) Model:

-

Induction: Arthritis is induced in mice or rats by immunization with type II collagen emulsified in Freund's complete adjuvant.[18][24]

-

Treatment: Once arthritis is established, animals are treated orally with this compound (e.g., 40 mg/kg).[10]

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema.[24]

-

Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with H&E) to evaluate inflammatory cell infiltration, synovial hyperplasia, and bone erosion.[18][20]

-

Immunological Analysis: Serum levels of anti-collagen antibodies are measured by ELISA. T-cell proliferation in response to collagen is assessed.[24]

-

-

Conclusion

This compound is a pharmacologically versatile isoquinoline alkaloid with well-defined physicochemical properties. Its therapeutic potential, particularly in inflammatory and autoimmune diseases, is supported by its function as a potent modulator of critical signaling pathways, including the AhR, MAPK, and Notch1 pathways. While its poor oral bioavailability presents a formulation challenge, ongoing research into advanced drug delivery systems holds promise for its clinical translation. The detailed methodologies and summarized data in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. PubChemLite - this compound (C18H19NO4) [pubchemlite.lcsb.uni.lu]

- 4. molnova.com [molnova.com]

- 5. This compound phyproof Reference Substance 23599-69-1 [sigmaaldrich.com]

- 6. This compound | 23599-69-1 [chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. guidechem.com [guidechem.com]

- 9. (+)-Norisoboldine - CAS:23599-69-1 - Sunway Pharm Ltd [3wpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of new metabolites from in vivo biotransformation of this compound by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic Importance and Pharmacological Activities of this compound in Medicine for the Treatment of Human Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Importance and Pharmacological Activities of this compound in Medicine for the Treatment of Human Disorders | Bentham Science [benthamscience.com]

- 18. This compound, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. This compound, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Therapeutic effect of this compound, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Norisoboldine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has garnered significant attention for its potent anti-inflammatory properties.[1] Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis-induced acute lung injury.[2][3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms of action, focusing on its modulation of key signaling pathways implicated in inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing several critical signaling cascades that govern the inflammatory response. These include the NF-κB and MAPK pathways, the NLRP3 inflammasome, the Aryl Hydrocarbon Receptor (AhR) pathway, and cellular metabolic pathways that regulate immune cell differentiation and function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the canonical NF-κB pathway is often constitutively active.

This compound has been shown to suppress the activation of the NF-κB pathway.[5] This inhibition is thought to occur through the modulation of upstream kinases, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of the active p65 subunit of NF-κB is diminished, leading to a downstream reduction in the expression of NF-κB target genes.

Diagram: this compound's Inhibition of the Canonical NF-κB Pathway

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Attenuation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation of downstream transcription factors, culminating in the expression of inflammatory genes.

This compound has been demonstrated to down-regulate the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Diagram: this compound's Modulation of MAPK Signaling

Caption: this compound inhibits upstream kinases in the MAPK signaling cascade.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by sensing a wide range of danger signals. Upon activation, it triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[2] This effect is mediated, at least in part, through its activity as an Aryl Hydrocarbon Receptor (AhR) agonist. Activation of AhR by this compound leads to the upregulation of Nrf2, which in turn reduces the levels of reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome assembly. By suppressing NLRP3 activation, this compound effectively reduces the production of mature IL-1β.[2][6]

Diagram: this compound's Inhibition of the NLRP3 Inflammasome via AhR/Nrf2 Axis

Caption: this compound activates AhR, leading to Nrf2-mediated ROS reduction and subsequent NLRP3 inflammasome inhibition.

Induction of Regulatory T Cells (Tregs)

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. An imbalance between pro-inflammatory T helper 17 (Th17) cells and Tregs is a hallmark of many autoimmune and inflammatory diseases.

This compound has been found to promote the differentiation of Tregs.[3][7] This effect is also linked to its agonistic activity on the Aryl Hydrocarbon Receptor (AhR). AhR activation by this compound in naive T cells promotes the expression of Foxp3, the master transcription factor for Treg development.[7] Furthermore, this compound has been shown to influence the metabolic programming of T cells, promoting fatty acid oxidation, a metabolic state that favors Treg differentiation.[8]

Diagram: this compound-Mediated Induction of Treg Differentiation

Caption: this compound promotes Treg differentiation via AhR activation and metabolic reprogramming.

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | Measured Marker | This compound Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO Production | 10, 30, 100 µM | Dose-dependent decrease | Not explicitly quantified in search results |

| RAW 264.7 | LPS | TNF-α Production | 10, 30, 100 µM | Dose-dependent decrease | Not explicitly quantified in search results |

| RAW 264.7 | LPS | IL-6 Production | 10, 30, 100 µM | Dose-dependent decrease | Not explicitly quantified in search results |

| THP-1 | LPS + ATP | IL-1β Secretion | 3, 10, 30 µM | Dose-dependent decrease | [2] |

| Naive CD4+ T cells | Anti-CD3/CD28 | Treg Differentiation | 3, 10, 30 µM | Increased Treg frequency | [7] |

| RAW 264.7 | LPS | IL-1β, TNF-α, IL-6, MIP-2 | Up to 40 µM | Dose-dependent decrease | [9] |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Disease | This compound Dosage | Key Findings | Reference |

| Mice | Collagen-Induced Arthritis (CIA) | 10, 20, 40 mg/kg | Reduced clinical scores, decreased anti-CII IgG | [1] |

| Rats | Adjuvant-Induced Arthritis | 15, 30 mg/kg | Reduced arthritis scores, decreased RF, CRP, TNF-α, IL-6 | [10][11] |

| Mice | TNBS-Induced Colitis | 20, 40 mg/kg | Alleviated colitis symptoms, reduced MPO activity | [2][12] |

| Mice | DSS-Induced Colitis | 20, 40 mg/kg | Reduced symptoms, decreased IL-1β, TNF-α | [5] |

| Mice | Sepsis-Induced ALI | Not specified | Alleviated lung injury, reduced inflammatory cells in BALF | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Macrophage Stimulation Assay

-

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators by macrophages.

-

Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

-

Protocol:

-

Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.[13]

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).[13]

-

For NLRP3 inflammasome activation in THP-1 cells, prime with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 30 minutes.

-

Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Cell lysates can be prepared for Western blot analysis of signaling proteins (e.g., p-p65, p-p38).

-

Diagram: Experimental Workflow for In Vitro Macrophage Stimulation

Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.

Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

-

Animal Model: DBA/1 mice.

-

Protocol:

-

Induce arthritis by primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

-

Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[1]

-

Begin oral administration of this compound (e.g., 10, 20, 40 mg/kg daily) after the booster injection and continue for a specified duration (e.g., 20 days).[1]

-

Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.

-

At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and harvest joints for histopathological examination.

-

TNBS-Induced Colitis in Mice

-

Objective: To investigate the protective effect of this compound in a mouse model of inflammatory bowel disease.

-

Animal Model: BALB/c mice.

-

Protocol:

-

Induce colitis by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

-

Administer this compound orally (e.g., 20, 40 mg/kg daily) for a defined period (e.g., 7 days).[12]

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate a disease activity index (DAI).

-

At the end of the experiment, sacrifice the mice and collect the colons to measure length and for histopathological analysis and myeloperoxidase (MPO) activity assay.

-

Conclusion and Future Perspectives

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently modulate the NF-κB and MAPK signaling pathways, inhibit NLRP3 inflammasome activation, and promote the differentiation of immunosuppressive Treg cells highlights its potential for the treatment of a wide spectrum of inflammatory diseases. The quantitative data and experimental models discussed in this guide provide a solid foundation for its continued investigation.

Future research should focus on several key areas. A more detailed elucidation of the direct molecular targets of this compound within these signaling pathways is warranted. Pharmacokinetic and pharmacodynamic studies in higher animal models are necessary to translate the promising preclinical findings. Furthermore, the development of optimized formulations to enhance its bioavailability could significantly improve its therapeutic efficacy. Ultimately, with continued rigorous investigation, this compound holds the promise of becoming a valuable addition to the armamentarium of anti-inflammatory therapeutics.

References

- 1. Therapeutic effect of this compound, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates collagen-induced arthritis through regulating the balance between Th17 and regulatory T cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Sepsis-Induced Acute Lung Injury by Modulating Macrophage Polarization via PKM2/HIF-1α/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates DSS-induced ulcerative colitis in mice through induction of regulatory T cells in colons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome [cjnmcpu.com]

- 7. This compound, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces the development of Treg cells by promoting fatty acid oxidation-mediated H3K27 acetylation of Foxp3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. This compound Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound (NOR) on TNBS-induced colitis in mice. The mice were challenged with TNBS, NOR (20 and 40 mg·kg-1) and 5-aminosalicylic acid (5-ASA, 200 mg·kg-1) were orally administered daily from Day 0 to 7. (A) Survival rate. (B) Body weight. (C) The colon length. (D) Clinical activity score. (E) The activity of MPO in colons. (F) The histological changes of colons. Histologic grades were evaluated according to epithelium destruction, infiltration of inflammatory cells and crypt destruction. The data are expressed as means ± S.E.M. ##P < 0.01 vs Normal group; *P < 0.05 and **P < 0.01 vs TNBS group, n = 7-12 [cjnmcpu.com]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Norisoboldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine, an isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata (Radix Linderae), has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This activity is central to its observed immunomodulatory and anti-inflammatory effects, including the attenuation of experimental colitis and arthritis.[1][2][5][6] This technical guide provides a comprehensive overview of the evidence supporting this compound's AhR agonism, detailing the molecular mechanisms, summarizing quantitative findings from key studies, and outlining the experimental protocols used for its characterization.

Introduction to this compound and the Aryl Hydrocarbon Receptor

This compound (NOR) is a bioactive alkaloid that has garnered significant interest for its therapeutic potential, particularly in inflammatory diseases.[3][6] A critical aspect of its mechanism of action is its interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family.[7][8] Traditionally studied in the context of xenobiotic metabolism, the AhR is now recognized as a key regulator of immune responses, cellular differentiation, and intestinal homeostasis.[8][9][10] Upon activation by a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[8][10][11][12]

Mechanism of Action: this compound as an AhR Agonist

Multiple studies have provided robust evidence that this compound functions as a direct AhR agonist. The activation of the AhR signaling pathway by NOR has been demonstrated through several key molecular events:

-

Dissociation from Chaperone Proteins: NOR promotes the dissociation of the AhR from its cytosolic chaperone complex, which includes Heat Shock Protein 90 (Hsp90).[2][5][13] This is a critical initial step in receptor activation.[8][14]

-

Nuclear Translocation: Following ligand binding and chaperone release, NOR induces the translocation of the AhR from the cytoplasm into the nucleus.[2][3][5][13]

-

Dimerization with ARNT: Once in the nucleus, the NOR-activated AhR forms a heterodimer with its partner protein, ARNT.[2][3]

-

Binding to XREs: The AhR/ARNT heterodimer, activated by NOR, binds to XRE sequences in the DNA.[2][5][13]

-

Induction of Target Gene Expression: This binding leads to the transcriptional activation of AhR target genes, most notably Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[2][3][5][13] The induction of CYP1A1 mRNA and its enzymatic activity is a hallmark of AhR activation.[15][16]

This agonist activity is further confirmed by experiments showing that the effects of this compound can be significantly diminished or reversed by the use of AhR antagonists, such as resveratrol (B1683913) and α-naphthoflavone (α-NF), or by genetic knockdown of the receptor using siRNA.[1][2][3][5]

Quantitative Data Summary

While specific binding affinity constants (e.g., Kᵢ or Kₔ) and EC₅₀ values for this compound's activation of AhR are not consistently reported across the literature, several studies provide concentration-dependent effects that confirm its agonist activity. The table below summarizes key findings from in vitro experiments.

| Cell Line | Assay Type | This compound (NOR) Concentration | Positive Control | Key Findings & Outcomes | Reference |

| THP-1 | CYP1A1 mRNA Expression (Q-PCR) | 3, 10, 30 µM | TCDD (5 nM) | NOR dose-dependently increased CYP1A1 mRNA expression. | [2][17] |

| THP-1 | XRE Luciferase Reporter Assay | 30 µM | TCDD (5 nM) | NOR significantly induced XRE reporter gene activity. This effect was reversed by AhR antagonist α-NF. | [2][17] |

| THP-1 | AhR/ARNT/XRE Binding (EMSA) | 30 µM | TCDD (5 nM) | NOR promoted the binding activity of the AhR/ARNT complex to the XRE sequence. | [2][17] |

| RAW 264.7 | AhR-mediated Reporter Gene Activity | Not specified | Not specified | NOR enhanced AhR-mediated reporter gene activity. | [3] |

| CD4⁺ T cells | Treg Differentiation | 3, 10, 30 µM | TCDD (5 nM) | NOR promoted Treg differentiation, an effect abolished by AhR antagonist CH223191. | [1][18] |

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is a potent, prototypical AhR agonist. EMSA (Electrophoretic Mobility Shift Assay)

Experimental Protocols and Methodologies

The characterization of this compound as an AhR agonist relies on a suite of established molecular biology techniques. Below are detailed methodologies for key cited experiments.

AhR-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway, leading to the transcription of a reporter gene (e.g., luciferase) under the control of XREs.[10][19][20]

-

Principle: Cells are transfected with a plasmid containing a luciferase gene downstream of a promoter with multiple XRE repeats. When an AhR agonist like this compound activates the AhR/ARNT complex, it binds to the XREs and drives the expression of luciferase. The resulting light emission, measured with a luminometer, is proportional to the level of AhR activation.[19][21]

-

Cell Lines: Human monocytic cells (THP-1) or other suitable cell lines like human hepatoma (HepG2) or colon carcinoma (HT29) are commonly used.[2][10]

-

Methodology:

-

Cell Culture and Transfection: THP-1 cells are cultured and transiently transfected with an XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, cells are treated with various concentrations of this compound (e.g., 3, 10, 30 µM), a vehicle control (e.g., DMSO), and a positive control like TCDD (5 nM) for a specified period (e.g., 24 hours).[17] To confirm specificity, a separate group is co-treated with this compound and an AhR antagonist (e.g., α-NF, 1 µM).[17]

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase substrate is added. The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The activity is typically expressed as fold induction over the vehicle control after normalization.

-

CYP1A1 mRNA Induction Assay (Quantitative PCR)

This assay directly measures the transcriptional upregulation of a primary AhR target gene, CYP1A1.[22][23]

-

Principle: The level of CYP1A1 mRNA in cells is quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR). An increase in CYP1A1 mRNA following treatment with a test compound is strong evidence of AhR activation.

-

Methodology:

-

Cell Treatment: Cells (e.g., THP-1) are treated with this compound (3, 10, 30 µM), vehicle, and a positive control for a set time (e.g., 24 hours).[17]

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method and presented as fold change compared to the vehicle-treated control group.

-

AhR Nuclear Translocation Assay (Western Blot)

This method visualizes the movement of the AhR protein from the cytoplasm to the nucleus upon ligand activation.

-

Principle: Following cell treatment, nuclear and cytoplasmic protein fractions are separated. The amount of AhR protein in each fraction is then quantified by Western blotting. An increase in nuclear AhR and a corresponding decrease in cytoplasmic AhR indicate activation.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound (e.g., 30 µM) for a specified time.

-

Subcellular Fractionation: Cytoplasmic and nuclear protein extracts are prepared using a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific for AhR. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Analysis: The resulting bands are visualized and quantified. Loading controls specific to each fraction (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic) are used to ensure proper fractionation and equal loading.

-

Conclusion

The available scientific evidence consistently demonstrates that this compound is a natural agonist of the Aryl Hydrocarbon Receptor. Its activity is confirmed through the induction of canonical AhR signaling events, including nuclear translocation, dimerization with ARNT, binding to XREs, and the subsequent upregulation of target genes like CYP1A1.[2][3][5][13] This mechanism is fundamental to its documented therapeutic effects in preclinical models of inflammatory diseases. For professionals in drug development, this compound serves as an important natural scaffold for designing novel and potent AhR modulators, although its poor oral bioavailability presents a challenge that has spurred the development of synthetic analogues.[7][24] Further research into the precise binding kinetics and downstream gene targets will continue to illuminate the full therapeutic potential of modulating the AhR pathway with this compound and related compounds.

References

- 1. This compound, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound Analogue III11 as a Novel and Potent Aryl Hydrocarbon Receptor Agonist for the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. benchchem.com [benchchem.com]

- 12. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis [agris.fao.org]

- 14. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]

- 18. This compound, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Norisoboldine's Regulation of Treg and Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delicate balance between regulatory T (Treg) cells and T helper 17 (Th17) cells is paramount for maintaining immune homeostasis. An imbalance, characterized by a decrease in Treg cells and an increase in pro-inflammatory Th17 cells, is a hallmark of numerous autoimmune diseases. Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid, has emerged as a promising immunomodulatory agent with the potential to restore this critical balance. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates Treg and Th17 cell differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Current research indicates that this compound promotes the differentiation of Treg cells by enhancing fatty acid oxidation (FAO) and subsequent epigenetic modifications of the Foxp3 gene. Concurrently, it is proposed to inhibit Th17 cell differentiation by downregulating key pro-inflammatory cytokines, potentially through the modulation of the STAT3 signaling pathway.

Quantitative Impact of this compound on Treg and Th17 Cell Differentiation

This compound has been shown to dose-dependently modulate the differentiation of both Treg and Th17 cell populations. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Regulatory T (Treg) Cell Differentiation

| Parameter | This compound Concentration (µM) | Observation | Reference |

| % of CD4+Foxp3+ Treg cells | 3 | Minimum effective concentration in hypoxia | [1] |

| % of CD4+Foxp3+ Treg cells | 10 | Minimum effective concentration in normoxia | [1] |

| % of CD4+Foxp3+ Treg cells | 30 | Increase to 9.27% in hypoxia | [1] |

| % of CD4+Foxp3+ Treg cells | 30 | Increase to 6.71% in normoxia | [1] |

Table 2: Effect of this compound on T helper 17 (Th17) Cell-Related Cytokine Production

| Parameter | Cell Type | This compound Concentration (µM) | Observation | Reference |

| IL-6 Production | Fibroblast-like synoviocytes | 10, 30, 60 | Concentration-dependent reduction | [2] |

Signaling Pathways Modulated by this compound

This compound employs distinct mechanisms to promote Treg differentiation and inhibit Th17 differentiation.

Promotion of Treg Differentiation via Fatty Acid Oxidation (FAO)

This compound enhances the differentiation of Treg cells by modulating cellular metabolism. It specifically upregulates fatty acid oxidation (FAO), leading to an increase in the intracellular levels of acetyl-CoA. This metabolic shift has a direct impact on the epigenetic landscape of the Foxp3 gene, the master transcriptional regulator of Treg cells. The increased acetyl-CoA serves as a substrate for histone acetyltransferases, resulting in heightened H3K27 acetylation at the Foxp3 promoter and its conserved non-coding sequence 2 (CNS2) region. This epigenetic modification promotes a more open chromatin structure, facilitating the transcription of Foxp3 and thereby driving the differentiation of naive T cells into the Treg lineage.

Inhibition of Th17 Differentiation

The differentiation of Th17 cells is heavily reliant on the presence of pro-inflammatory cytokines, particularly IL-6 and TGF-β, which activate the STAT3 signaling pathway. This activation is a critical step that leads to the expression of RORγt, the master transcription factor for Th17 cells. This compound has been shown to inhibit the production of IL-6 from fibroblast-like synoviocytes, key cells in the inflammatory milieu of autoimmune diseases like rheumatoid arthritis.[2] By reducing the availability of IL-6, this compound can indirectly suppress the activation of the STAT3 pathway, thereby downregulating RORγt expression and ultimately inhibiting Th17 cell differentiation.

Experimental Protocols

This section outlines the key experimental methodologies for investigating the effects of this compound on Treg and Th17 cell differentiation.

In Vitro T Cell Differentiation

Objective: To assess the direct effect of this compound on the differentiation of naive CD4+ T cells into Treg and Th17 lineages.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate splenocytes from C57BL/6 mice.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.

-

Isolate naive CD4+CD62L+CD44- T cells by fluorescence-activated cell sorting (FACS).

-

-

Treg Cell Differentiation:

-

Culture naive CD4+ T cells in complete RPMI-1640 medium.

-

Coat plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Add recombinant human TGF-β1 (5 ng/mL) and recombinant mouse IL-2 (100 U/mL).

-

Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

Th17 Cell Differentiation:

-

Culture naive CD4+ T cells in complete RPMI-1640 medium.

-

Coat plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Add recombinant human TGF-β1 (2 ng/mL), recombinant mouse IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Treat cells with varying concentrations of this compound (e.g., 10, 30, 60 µM) or vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

Analysis:

-

Flow Cytometry: Stain cells for surface markers (CD4) and intracellular transcription factors (Foxp3 for Treg, RORγt for Th17) to determine the percentage of differentiated cells.

-

ELISA: Measure the concentration of key cytokines in the culture supernatant (e.g., IL-10 for Treg, IL-17A for Th17).

-

qPCR: Analyze the gene expression of Foxp3 and Rorc (encoding RORγt).

-

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of STAT3 in T cells under Th17 polarizing conditions.

Methodology:

-

Cell Culture and Treatment:

-

Differentiate naive CD4+ T cells under Th17 polarizing conditions as described in section 3.1.

-

Treat cells with this compound (e.g., 10, 30, 60 µM) or vehicle control for a specified time (e.g., 30 minutes to 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity and normalize phospho-STAT3 levels to total STAT3.

-

Experimental Workflow and Logical Relationships

The investigation of this compound's immunomodulatory effects follows a logical progression from in vitro characterization to mechanistic studies.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for autoimmune diseases by virtue of its ability to rebalance (B12800153) the Treg/Th17 axis. Its mechanism of action on Treg cells, involving the promotion of fatty acid oxidation and epigenetic modification of the Foxp3 gene, is well-supported. The inhibitory effect on Th17 differentiation is likely mediated, at least in part, by the suppression of IL-6 production.

Future research should focus on:

-

Direct evidence for STAT3 inhibition: Investigating the direct effect of this compound on STAT3 phosphorylation and its downstream targets in T cells is crucial to fully elucidate its Th17 inhibitory mechanism.

-

In vivo studies: Validating the in vitro findings in animal models of autoimmune diseases will be essential to assess the therapeutic efficacy and safety of this compound.

-

Pharmacokinetics and bioavailability: Optimizing the delivery and bioavailability of this compound will be critical for its clinical translation.

By addressing these key areas, the full therapeutic potential of this compound as a novel immunomodulatory drug can be realized.

References

- 1. This compound, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Effects of Norisoboldine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), a primary isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata (Radix Linderae), is a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties. Traditionally used in Chinese medicine to treat conditions analogous to rheumatoid arthritis, recent in vitro studies have begun to elucidate the complex molecular mechanisms underpinning its therapeutic effects.[1][2] This technical guide provides a comprehensive overview of the key signaling pathways modulated by this compound, summarizes quantitative data on its effects on inflammatory mediators, and presents detailed experimental protocols for replicating and building upon existing research.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling cascades involved in the inflammatory response, including the MAPK, NF-κB, and NLRP3 inflammasome pathways.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, comprising cascades such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for the production of pro-inflammatory cytokines.[3] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that this compound effectively inhibits the phosphorylation of p38, ERK, and JNK.[1] This action curtails the downstream signaling necessary for the synthesis and release of inflammatory mediators, establishing MAPK inhibition as a central mechanism of this compound's action.[1]

Regulation of the NF-κB Pathway via Aryl Hydrocarbon Receptor (AhR)

The role of this compound in regulating the Nuclear Factor-kappa B (NF-κB) pathway is multifaceted. While one study indicates that NOR's effects are independent of NF-κB activation in LPS-stimulated macrophages[1], another significant body of evidence shows that this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4] Upon binding, this compound promotes the nuclear translocation of AhR.[4] In the nucleus, the activated AhR can complex with the NF-κB p65 subunit, thereby preventing its translocation and subsequent transcription of inflammatory genes.[4] This AhR-dependent mechanism represents a distinct and crucial pathway for its anti-inflammatory activity.[4]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6] This inhibitory action is mediated through the regulation of the AhR/Nrf2/ROS signaling pathway, which ultimately reduces the cleavage of caspase-1 and the subsequent production of mature IL-1β.[6] This mechanism is particularly relevant in diseases where NLRP3-driven inflammation is a key pathological feature.

Quantitative Effects on Inflammatory Mediators

This compound demonstrates a concentration-dependent inhibition of key pro-inflammatory mediators in various in vitro models. The following table summarizes the quantitative data from key studies.

| Cell Line | Stimulus | Mediator | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 30, 100 µM | Substantial, concentration-dependent reduction | [1] |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 10, 30, 100 µM | Substantial, concentration-dependent reduction | [1] |

| RAW 264.7 | LPS (1 µg/mL) | IL-1β | 10, 30, 100 µM | Substantial, concentration-dependent reduction | [1] |

| RAW 264.7 | LPS (1 µg/mL) | IL-6 | 10, 30, 100 µM | Slight reduction at protein and transcription levels | [1] |

| BMSCs | Chondrogenic Medium | IL-1β (mRNA) | Not specified | Significant inhibition after 14 days of differentiation | [7] |

| BMSCs | Chondrogenic Medium | IL-6 (mRNA) | Not specified | Significant inhibition after 14 days of differentiation | [7] |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the in vitro anti-inflammatory effects of this compound.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-inflammatory activity of this compound involves cell culture, stimulation with an inflammatory agent in the presence or absence of the compound, and subsequent analysis of inflammatory markers from both the cell supernatant and cell lysates.

Protocol: Inhibition of Cytokine and NO Production in Macrophages

This protocol details the assessment of this compound's effect on LPS-induced production of TNF-α, IL-1β, IL-6, and Nitric Oxide (NO) in RAW 264.7 cells.

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 30, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for analysis.

-

Griess Assay (for NO): Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

-

ELISA (for Cytokines): Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol: Western Blot for MAPK Phosphorylation

This protocol is for analyzing the effect of this compound on the phosphorylation of MAPK pathway proteins.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for detecting phosphorylation events.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification relative to total protein and the loading control.

Protocol: NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to assess this compound's inhibitory effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or J774A.1 cells.[8][9]

-

Priming (Signal 1): Seed cells in a suitable plate. Pre-treat with this compound for 1 hour, then prime with LPS (e.g., 500 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): After priming, replace the medium and add an NLRP3 activator such as ATP (5 mM) for 30-60 minutes.

-

Sample Collection: Collect the cell supernatant to measure IL-1β release. Lyse the cells to analyze protein expression.

-

Analysis:

-

ELISA: Measure mature IL-1β concentration in the supernatant.

-

Western Blot: Analyze cell lysates for cleaved (active) caspase-1 (p20 subunit) and the supernatant for secreted active caspase-1 and IL-1β.

-

Conclusion

The in vitro evidence strongly supports this compound as a potent, multi-target anti-inflammatory agent. Its ability to concurrently inhibit the MAPK and NLRP3 inflammasome pathways while modulating NF-κB activity through the AhR pathway highlights its potential for treating complex inflammatory diseases. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future in vitro work could focus on dissecting the crosstalk between these pathways and identifying more specific molecular targets of this compound.

References

- 1. This compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

Norisoboldine: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has emerged as a significant modulator of bone metabolism. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on osteoclast differentiation (osteoclastogenesis) and bone resorption. Synthesizing data from preclinical studies, this document details the molecular mechanisms, key signaling pathways, and quantitative inhibitory effects of this compound. Furthermore, it furnishes detailed experimental protocols for the core assays used to evaluate these effects, aiming to facilitate further research and drug development in the field of bone biology and therapeutics.

Introduction

Osteoclasts, the primary bone-resorbing cells, play a critical role in bone remodeling and skeletal homeostasis. Dysregulation of osteoclast activity is a hallmark of various pathological conditions, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Consequently, the identification of novel therapeutic agents that can effectively inhibit osteoclast formation and function is of paramount importance. This compound has demonstrated robust inhibitory effects on joint bone destruction in animal models of arthritis, suggesting its potential as a therapeutic agent for bone disorders.[1] This guide focuses on the direct effects of this compound on osteoclasts, elucidating the cellular and molecular basis of its anti-resorptive properties.

Quantitative Effects of this compound on Osteoclastogenesis and Function

This compound exhibits a dose-dependent inhibitory effect on multiple aspects of osteoclast biology, from differentiation to mature function. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of Osteoclast Differentiation by this compound

| Cell Type | Assay | This compound Concentration (µM) | Inhibition (%) | Reference |

| RAW264.7 | TRAP Activity | 3 | 16.4 | [1] |

| 10 | 34.6 | [1] | ||

| 30 | 74.9 | [1] | ||

| 60 | 77.1 | [1] | ||

| RAW264.7 | TRAP-positive Multinucleated Cell Count | 10 | 41.3 | [1] |

| 30 | 62.4 | [1] | ||

| Mouse Bone Marrow Macrophages (BMMs) | TRAP-positive Multinucleated Cell Count | 10 | 31.3 | [1] |

| 30 | 59.6 | [1] |

Table 2: Inhibition of Bone Resorption by this compound

| Cell Type | Assay | This compound Concentration (µM) | Inhibition (%) | Reference |

| RAW264.7 | Bone Resorption Pit Area | 10 | 40.4 | [1][2] |

| 30 | 77.2 | [1][2] |

Table 3: Inhibition of Key Signaling Molecules by this compound

| Cell Type | Target Molecule | This compound Concentration (µM) | Inhibition (%) | Reference |

| RAW264.7 | p-p38 MAPK | 10 | 64.4 | [1][2] |

| 30 | 69.0 | [1][2] | ||

| RAW264.7 | p-ERK | 10 | 30.4 | [1][2] |

| 30 | 48.8 | [1][2] |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its inhibitory effects by modulating several critical signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the master cytokine for osteoclast differentiation.

Inhibition of the RANKL-TRAF6-TAK1 Axis

Upon RANKL binding to its receptor RANK, TNF receptor-associated factor 6 (TRAF6) is recruited and activated through ubiquitination. This leads to the formation of a complex with TGF-β-activated kinase 1 (TAK1), a crucial downstream signaling event. This compound has been shown to suppress the ubiquitination of TRAF6 and prevent the accumulation of the TRAF6-TAK1 complex.[1][3][4] This action occurs at an early stage of the signaling cascade, effectively dampening the entire downstream response to RANKL.

This compound inhibits the TRAF6-TAK1 signaling axis.

Suppression of MAPK and NF-κB Pathways

The activation of the TRAF6-TAK1 complex typically leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and Extracellular signal-regulated kinase (ERK), as well as the activation of the Nuclear Factor-κB (NF-κB) pathway. This compound significantly inhibits the phosphorylation of both p38 MAPK and ERK.[1][2] It also reduces the nuclear translocation of the NF-κB p65 subunit and subsequently diminishes its DNA-binding activity.[3] Interestingly, this compound achieves this without affecting the phosphorylation and degradation of IκBα, an upstream inhibitor of NF-κB.[3]

This compound suppresses MAPK and NF-κB signaling pathways.

Downregulation of c-Fos and NFATc1

The transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1) are master regulators of osteoclast differentiation. The MAPK and NF-κB pathways converge on the induction and activation of these factors. While this compound does not significantly affect the expression of c-Fos, it markedly inhibits the expression of NFATc1.[3] Crucially, this compound substantially down-regulates the nuclear translocation of both c-Fos and NFATc1, preventing them from activating the transcription of osteoclast-specific genes.[1][3]

Modulation via the Aryl Hydrocarbon Receptor (AhR) Pathway

Further research has revealed that this compound can also act as an agonist of the Aryl Hydrocarbon Receptor (AhR).[5] Activation of AhR by this compound leads to the nuclear translocation of AhR, where it can interfere with NF-κB signaling by promoting the formation of an AhR-NF-κB-p65 complex, thereby inhibiting NF-κB's transcriptional activity.[5] This represents an additional layer of regulation through which this compound attenuates osteoclast differentiation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the effects of this compound on osteoclastogenesis and bone resorption.

General experimental workflow for assessing this compound's effects.

Osteoclast Differentiation Assay (TRAP Staining)

Objective: To identify and quantify osteoclasts based on the expression of Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

Materials:

-

RAW264.7 cells or primary mouse Bone Marrow Macrophages (BMMs)

-

Alpha-MEM supplemented with 10% FBS

-

Recombinant mouse RANKL (100 ng/mL)

-

Recombinant mouse M-CSF (50 ng/mL, for BMMs only)

-

This compound (various concentrations)

-

48-well plates

-

TRAP staining kit (e.g., Sigma-Aldrich Cat. No. 387A)

-

4% Paraformaldehyde (PFA) in PBS

Protocol:

-

Cell Seeding: Seed RAW264.7 cells or BMMs at a density of 2×10^5 cells/mL in 48-well plates.[1]

-

Treatment: Treat the cells with this compound at desired concentrations (e.g., 3, 10, 30 µM) in the presence of RANKL (100 ng/mL). For BMMs, also add M-CSF (50 ng/mL).[1]

-

Incubation: Culture the cells for 5 days, replacing the medium every 2 days.

-

Fixation: After 5 days, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

-

Staining: Wash the fixed cells with distilled water and stain for TRAP activity according to the manufacturer's instructions.

-

Quantification: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. These are considered mature osteoclasts.[1]

Bone Resorption Pit Assay

Objective: To assess the functional bone-resorbing activity of mature osteoclasts.

Materials:

-

Bovine bone slices or dentin slices

-

RAW264.7 cells

-

Alpha-MEM supplemented with 10% FBS

-

Recombinant mouse RANKL (100 ng/mL)

-

This compound (various concentrations)

-

24-well plates

-

1% Toluidine blue solution

-

Sonicator or cotton swabs

-

Image analysis software (e.g., Image-Pro Plus 6.0)

Protocol:

-

Cell Seeding: Plate RAW264.7 cells (2×10^5 cells/mL) onto sterile bovine bone slices placed in 24-well plates.[1]

-

Treatment: Add RANKL (100 ng/mL) and this compound at various concentrations (e.g., 3, 10, 30 µM).[1]

-

Incubation: Culture for 5-9 days, with media changes every 2 days.[1][6]

-

Cell Removal: After the culture period, remove the cells from the bone slices by sonication or wiping with a cotton swab.[1]

-

Staining: Stain the bone slices with 1% toluidine blue for 1-2 minutes, then rinse thoroughly with distilled water.

-

Analysis: Visualize the resorption pits (dark blue areas) under a light microscope. Capture images and quantify the total resorbed area using image analysis software.[1]

Western Blotting for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the RANKL-induced signaling pathways.

Materials:

-

RAW264.7 cells

-

This compound

-

RANKL (100 ng/mL)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p65, anti-TRAF6, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Pre-treat RAW264.7 cells with this compound for 24 hours, then stimulate with RANKL (100 ng/mL) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) depending on the target protein.[1]

-

Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.

-

Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes and incubate with specific primary antibodies overnight at 4°C.

-

Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To analyze the effect of this compound on the mRNA expression of osteoclast-specific genes.

Materials:

-

RAW264.7 cells

-

This compound

-

RANKL (100 ng/mL)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

PCR primers for target genes (e.g., Cathepsin K, MMP-9, c-Fos, NFATc1) and a housekeeping gene (e.g., GAPDH)

-

PCR master mix

-

Thermal cycler

-

Gel electrophoresis system

Protocol:

-

Cell Treatment: Treat RAW264.7 cells with this compound and RANKL for 24 hours.[1]

-

RNA Extraction: Isolate total RNA from the cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

PCR Amplification: Perform PCR using specific primers for the genes of interest.

-

Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis (qRT-PCR), use a real-time PCR system and SYBR Green chemistry.

Conclusion and Future Directions

This compound has been conclusively shown to be a potent inhibitor of osteoclastogenesis and bone resorption in vitro. Its mechanism of action is multifaceted, involving the suppression of the canonical RANKL-induced signaling pathways, including the TRAF6-TAK1 axis, MAPK, and NF-κB, which ultimately leads to the reduced nuclear translocation and activity of the master transcription factors c-Fos and NFATc1. The activation of the AhR pathway provides an additional inhibitory mechanism.

The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-resorptive therapies. Future research should focus on in vivo studies in various models of bone loss to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives, paving the way for new therapeutic interventions for a range of bone disorders.

References

Norisoboldine's Modulation of Signaling Pathways in Synovial Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). A key aspect of its mechanism of action involves the modulation of critical signaling pathways within synovial fibroblasts, the primary effector cells in the pathogenesis of RA. This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in these cells, supported by available quantitative data and detailed experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into this compound as a potential therapeutic agent for RA and other inflammatory joint diseases.

Core Signaling Pathways Modulated by this compound in Synovial Fibroblasts

This compound exerts its anti-inflammatory and pro-apoptotic effects on synovial fibroblasts by targeting several key intracellular signaling cascades. These pathways are central to the inflammatory response, cell survival, and tissue degradation characteristic of rheumatoid arthritis.

Inhibition of the PKC/MAPK/NF-κB-p65/CREB Signaling Pathway

One of the primary mechanisms by which this compound attenuates the inflammatory phenotype of synovial fibroblasts is through the inhibition of the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB)-p65/cAMP response element-binding protein (CREB) signaling axis.[1] This pathway is a critical regulator of pro-inflammatory cytokine production, including Interleukin-6 (IL-6).

Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine abundant in the RA synovium, stimulates fibroblast-like synoviocytes (FLS) to produce IL-6.[1] this compound intervenes in this process by down-regulating the phosphorylation of key signaling intermediates. Specifically, it has been shown to reduce the phosphorylation of MAPKs, PKC, the p65 subunit of NF-κB at serine 276, and CREB.[1] Experimental evidence using specific inhibitors has further elucidated this pathway, demonstrating that PKC acts upstream of MAPKs, and p38 MAPK is upstream of CREB.[1] By inhibiting these crucial signaling nodes, this compound effectively curtails the production of IL-6 from synovial fibroblasts.[1][2]

Induction of the Mitochondrial-Dependent Apoptosis Pathway

A hallmark of rheumatoid arthritis is the hyperplasia of the synovial lining, driven by the resistance of synovial fibroblasts to apoptosis. This compound counteracts this by inducing apoptosis through a mitochondrial-dependent pathway.[3] This pro-apoptotic effect is mediated by the upregulation of the tumor suppressor protein p53 and the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria.[3]

Upon treatment with this compound, there is an observed activation of caspase-9, the initiator caspase in the intrinsic apoptosis pathway, and caspase-3, a key executioner caspase.[3] The activation of this caspase cascade culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a critical step in the execution of apoptosis.[3] Notably, caspase-8, the initiator caspase of the extrinsic death receptor pathway, remains unaffected, indicating the specificity of this compound for the mitochondrial pathway.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on synovial fibroblasts.

Table 1: Effect of this compound on IL-6 Production in IL-1β-Stimulated Synovial Fibroblasts

| This compound Concentration (µM) | Effect on IL-6 Production | Reference |

| 10 | Concentration-dependent reduction | [1] |

| 30 | Concentration-dependent reduction | [1] |

| 60 | Concentration-dependent reduction | [1] |

Table 2: Effect of this compound on Apoptosis-Related Proteins in Synovial Fibroblasts

| Protein | Effect of this compound Treatment | Reference |

| p53 | Upregulation | [3] |

| Bax | Upregulation | [3] |

| Bcl-2 | Downregulation | [3] |

| Activated Caspase-9 | Increased | [3] |

| Activated Caspase-3 | Increased | [3] |

| Cleaved PARP | Increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on synovial fibroblasts. These protocols are compiled from the available information and may require optimization for specific laboratory conditions.

Isolation and Culture of Synovial Fibroblasts

-

Tissue Collection: Synovial tissues are obtained from adjuvant arthritis rat models.

-

Digestion: The tissues are minced and digested with a solution of collagenase type IV in a serum-free medium to release the cells.

-

Cell Seeding: The resulting cell suspension is filtered and seeded into culture flasks.

-

Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Purification: Non-adherent cells are removed after 24 hours, and the adherent fibroblast-like synoviocytes are further cultured.

-

Passaging: Cells are passaged upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 3 and 6.

Western Blot Analysis

-